molecular formula C10H9F3N2O2 B2477686 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267222-52-5

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2477686
CAS No.: 1267222-52-5
M. Wt: 246.189
InChI Key: LLHMRCAEYDOTOV-UHFFFAOYSA-N
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Description

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and aldehydes.

    Cyclization Reaction: The key step involves a cyclization reaction where the aniline derivative reacts with the aldehyde under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Other benzoxazine derivatives with different substituents may exhibit similar or distinct properties.

    Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group are known for their stability and biological activity.

Uniqueness

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

8-amino-4-methyl-6-(trifluoromethyl)-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c1-15-7-3-5(10(11,12)13)2-6(14)9(7)17-4-8(15)16/h2-3H,4,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHMRCAEYDOTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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